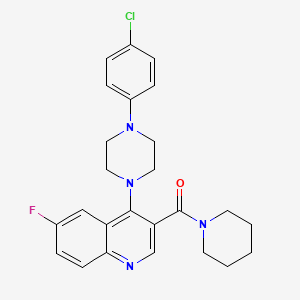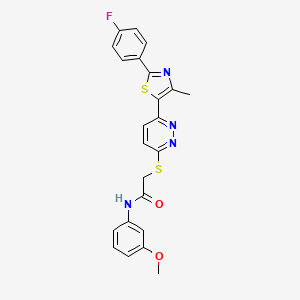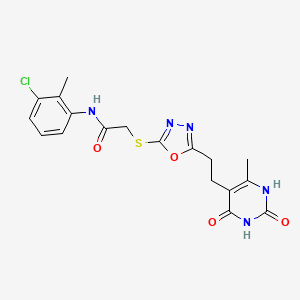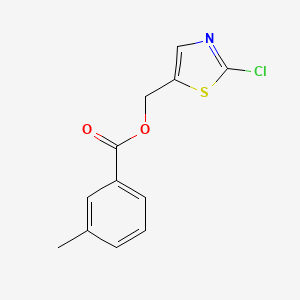
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPC belongs to the pyrimidine family and has a morpholine and carboxylic acid functional group. It is a white solid that is soluble in organic solvents like methanol and ethanol.
作用機序
The mechanism of action of Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has also been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to have a range of biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to have antiviral properties by inhibiting the replication of certain viruses.
実験室実験の利点と制限
One advantage of using Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate in lab experiments is its relatively low toxicity compared to other chemical compounds. This makes it a safer option for testing in vitro and in vivo. However, one limitation of using Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate. One area of interest is its potential use in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is its potential use in treating viral infections like HIV and hepatitis C. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to inhibit the replication of these viruses in vitro, and further research is needed to determine its potential as a therapeutic agent.
合成法
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate can be synthesized through a multi-step process involving the reaction of different chemical compounds. The most common method involves the reaction of 2-amino-6-methylpyrimidine-4-carboxylic acid with morpholine and methyl chloroformate. This reaction produces Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate as the final product.
科学的研究の応用
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antitumor, and antiviral properties. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
methyl 6-methyl-2-morpholin-4-ylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-7-9(10(15)16-2)13-11(12-8)14-3-5-17-6-4-14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJMIMYYURPJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]-N-methylmethanamine](/img/structure/B2830741.png)
![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)


![2-(2-Chlorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2830752.png)
![4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2830755.png)
![4-Oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)-N-[2-(prop-2-enoylamino)ethyl]butanamide](/img/structure/B2830757.png)


![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2830760.png)